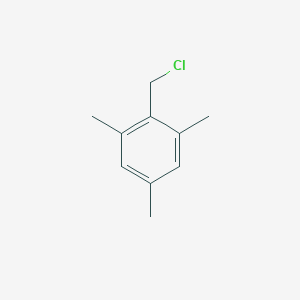

2,4,6-Trimethylbenzyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRGEIXQCZHICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166435 | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 36-38 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1585-16-6 | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1585-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Chloride: Structure, Properties, and Applications in Modern Organic Synthesis

This guide provides a comprehensive technical overview of 2,4,6-trimethylbenzyl chloride, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's chemical characteristics and practical applications. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis and use as a strategic tool in complex molecular construction.

Introduction: Unveiling the Utility of Steric Hindrance and Reactivity

This compound, also known as (chloromethyl)mesitylene, is an aromatic organic compound with the chemical formula C₁₀H₁₃Cl.[1][2][3] Its structure is characterized by a benzene ring substituted with a chloromethyl group and three methyl groups at the 2, 4, and 6 positions. This substitution pattern imparts significant steric hindrance around the reactive benzylic chloride moiety, a feature that profoundly influences its reactivity and selectivity in chemical transformations. While its benzylic halide nature makes it a reactive alkylating agent, the flanking methyl groups modulate this reactivity, offering unique advantages in specific synthetic contexts, most notably in the realm of protecting group chemistry. This guide will delve into the fundamental properties of this compound, provide a detailed examination of its synthesis, and explore its key applications, particularly its role in the strategic protection of functional groups during multi-step syntheses.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

This compound is a white to almost white crystalline solid or powder at room temperature.[3][4] It is generally insoluble in water but exhibits good solubility in common organic solvents.[1] The presence of the chlorine atom on the benzylic carbon makes the compound susceptible to nucleophilic substitution reactions, a key aspect of its chemical utility.[1]

| Property | Value | Source |

| CAS Number | 1585-16-6 | [1][3] |

| Molecular Formula | C₁₀H₁₃Cl | [1][3] |

| Molecular Weight | 168.66 g/mol | [3] |

| Appearance | White to almost white powder or solid | [3][4] |

| Melting Point | 36-38 °C | [3] |

| Boiling Point | 114-115 °C at 10 mmHg | |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| InChI Key | UNRGEIXQCZHICP-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the three methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the aromatic carbons, the benzylic carbon bearing the chlorine atom, and the carbons of the methyl substituents.[5]

-

Mass Spectrometry (MS): Mass spectral analysis will reveal the molecular ion peak and characteristic fragmentation patterns, confirming the compound's molecular weight and structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as the C-Cl stretching vibration.[5]

Synthesis of this compound: The Chloromethylation of Mesitylene

The most direct and common method for the preparation of this compound is the chloromethylation of mesitylene (1,3,5-trimethylbenzene). This reaction introduces a chloromethyl group onto the aromatic ring.

Reaction Principle

Chloromethylation is an electrophilic aromatic substitution reaction. In the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and a source of formaldehyde and hydrogen chloride, mesitylene undergoes substitution to yield this compound. The high nucleophilicity of the mesitylene ring, due to the electron-donating nature of the three methyl groups, facilitates this reaction.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

| Step | Procedure | Rationale |

| 1. Reagent Preparation | In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube. Charge the flask with mesitylene and a suitable solvent like glacial acetic acid. | The setup ensures proper mixing and prevents the escape of volatile and corrosive reagents. Acetic acid can serve as a solvent and co-catalyst. |

| 2. Catalyst Addition | Add a catalytic amount of anhydrous zinc chloride to the reaction mixture. | Zinc chloride acts as a Lewis acid, which is crucial for the generation of the electrophilic chloromethylating agent. |

| 3. Reagent Introduction | While stirring, introduce a source of formaldehyde (e.g., paraformaldehyde) and bubble anhydrous hydrogen chloride gas through the mixture. Alternatively, a mixture of concentrated hydrochloric acid and formaldehyde can be used. | These reagents react in situ to form the active electrophile, the chloromethyl cation or a related species. |

| 4. Reaction Conditions | Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). | Heating increases the reaction rate. TLC allows for the tracking of the consumption of the starting material and the formation of the product. |

| 5. Work-up | After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ice-water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). | The aqueous work-up quenches the reaction and removes the catalyst and other water-soluble byproducts. Extraction isolates the product into the organic phase. |

| 6. Purification | Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. | Washing removes any remaining acidic impurities. Drying removes residual water. Evaporation of the solvent yields the crude product. |

| 7. Final Purification | Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound. | These purification techniques separate the desired product from any unreacted starting materials and byproducts. |

Safety Note: This reaction should be performed with extreme caution in a well-ventilated fume hood, as it involves corrosive and potentially carcinogenic reagents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Applications in Organic Synthesis: A Sterically Hindered Protecting Group

The primary application of this compound in drug development and complex molecule synthesis is its use as a protecting group for various functional groups, particularly alcohols and amines. The steric bulk provided by the three methyl groups on the aromatic ring confers unique stability and selective reactivity.

Protection of Alcohols

This compound reacts with alcohols in the presence of a base to form 2,4,6-trimethylbenzyl ethers, effectively protecting the hydroxyl group from unwanted reactions.

Caption: Protection of an alcohol as a 2,4,6-trimethylbenzyl ether.

Causality behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to deprotonate the alcohol, forming the more nucleophilic alkoxide. This is crucial for an efficient Sₙ2 reaction with the sterically hindered this compound.

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent protonation of the alkoxide and to ensure the solubility of the reagents.

Advantages of the 2,4,6-Trimethylbenzyl Protecting Group for Alcohols:

-

Stability: The resulting ether is stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, as well as many oxidizing and reducing agents.

-

Orthogonality: The 2,4,6-trimethylbenzyl group can be cleaved under conditions that leave other protecting groups, such as silyl ethers or other benzyl ethers, intact.

Deprotection: The removal of the 2,4,6-trimethylbenzyl group is typically achieved through hydrogenolysis (catalytic hydrogenation) using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Protection of Amines

Similar to alcohols, primary and secondary amines can be protected by reaction with this compound to form the corresponding N-alkylated amines.

Rationale for Use:

The protection of amines is critical in peptide synthesis and other multi-step syntheses where the nucleophilicity of the amine needs to be temporarily masked. The 2,4,6-trimethylbenzyl group provides a robust protecting strategy.

Deprotection: As with the protected alcohols, hydrogenolysis is the most common method for the deprotection of N-(2,4,6-trimethylbenzyl) amines.

Conclusion: A Valuable Tool for the Synthetic Chemist

This compound is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its unique combination of reactivity and steric hindrance makes it an excellent choice for the protection of alcohols and amines in complex synthetic pathways. A thorough understanding of its properties, synthesis, and reactivity allows for its strategic and effective application in the development of novel pharmaceuticals and other intricate molecular architectures. The self-validating nature of its synthetic and protective group applications, where successful transformation is readily confirmed by standard analytical techniques, underscores its reliability and trustworthiness in a research and development setting.

References

- PubChem. This compound. [Link]

- Stenutz. This compound. [Link]

- Stenutz. This compound. [Link]

- PubChem. This compound. [Link]

- MDPI. This compound (α2-Chloroisodurene). [Link]

- SpectraBase. This compound. [Link]

- SpectraBase. This compound. [Link]

Sources

- 1. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C10H13Cl | CID 74108 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (Chloromethyl)mesitylene from Mesitylene

This guide provides a comprehensive technical overview for the synthesis of (chloromethyl)mesitylene from mesitylene, tailored for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings, provides a detailed experimental protocol, addresses critical safety considerations, and outlines robust analytical methods for product characterization.

Strategic Overview: The Blanc Chloromethylation

The synthesis of (chloromethyl)mesitylene is most effectively achieved via the Blanc chloromethylation reaction. This electrophilic aromatic substitution reaction introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring.[1] Mesitylene (1,3,5-trimethylbenzene), with its electron-rich aromatic ring activated by three methyl groups, is a highly suitable substrate for this transformation. The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[1]

The choice of this method is predicated on its efficiency and the directness of the transformation. The accumulation of electron-donating methyl groups on the mesitylene ring facilitates the electrophilic attack, making the reaction proceed under relatively mild conditions.[1] However, this high reactivity also necessitates careful control to prevent polysubstitution and the formation of diarylmethane byproducts.

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic species from formaldehyde and hydrogen chloride, facilitated by the Lewis acid catalyst. The catalyst protonates the formaldehyde carbonyl group, significantly increasing the electrophilicity of the carbon atom. This allows the π-electrons of the mesitylene ring to attack the carbonyl carbon. Subsequent rearomatization of the ring and conversion of the resulting benzyl alcohol to the chloride under the acidic conditions yields the final product, (chloromethyl)mesitylene.

Caption: Mechanism of the Blanc Chloromethylation of Mesitylene.

Critical Safety Imperatives: A Self-Validating System

Chloromethylation reactions are fraught with significant hazards that demand rigorous safety protocols. A self-validating system, where safety is integrated into every step, is not merely recommended but essential.

Extreme Hazard: Bis(chloromethyl) ether (BCME) The most severe risk associated with this reaction is the in-situ formation of bis(chloromethyl) ether (BCME), a potent human carcinogen with high volatility.[1] BCME can be generated from formaldehyde and hydrogen chloride. Therefore, all operations must be conducted in a certified chemical fume hood with excellent ventilation.

Reagent Hazards:

-

Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of dust or vapors.

-

Hydrogen Chloride (gas or concentrated HCl): Highly corrosive and causes severe respiratory and skin burns.

-

Zinc Chloride: Corrosive and an irritant.

-

Chloromethylating Agents (e.g., chloromethyl methyl ether): These are often used as alternatives but are also classified as carcinogens and should be handled with extreme caution.

Mandatory Safety Protocols:

-

Fume Hood: All manipulations must be performed within a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): A complete set of PPE is mandatory, including a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

-

Quenching: Any residual chloromethylating agents must be carefully quenched at the end of the reaction. This can be achieved by slowly adding a nucleophilic solvent like an alcohol or an aqueous solution of ammonia or sodium bicarbonate.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.

Experimental Protocol: Synthesis of (Chloromethyl)mesitylene

This protocol is adapted from established procedures for the chloromethylation of activated aromatic compounds and is optimized for the synthesis of mono-(chloromethyl)mesitylene.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Mesitylene | 120.19 | 60.1 g (69.5 mL) | 0.50 | Reagent grade, freshly distilled |

| Paraformaldehyde | (30.03)n | 16.5 g | 0.55 | Ensure it is dry |

| Zinc Chloride (anhydrous) | 136.30 | 6.8 g | 0.05 | Must be anhydrous |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | ~1.2 | ~37% w/w |

| Carbon Tetrachloride (or DCE) | 153.82 | 250 mL | - | Anhydrous, as solvent |

| Dichloromethane (for workup) | 84.93 | 150 mL | - | Reagent grade |

| Saturated Sodium Bicarbonate | - | 200 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | ~20 g | - | For drying |

DCE = 1,2-Dichloroethane

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet tube leading to a gas trap (e.g., a beaker with sodium hydroxide solution to neutralize excess HCl), and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reaction Mixture Preparation: In the fume hood, charge the flask with mesitylene (60.1 g, 0.50 mol), paraformaldehyde (16.5 g, 0.55 mol), anhydrous zinc chloride (6.8 g, 0.05 mol), and carbon tetrachloride (250 mL).

-

Initiation of Reaction: Begin vigorous stirring to form a slurry. Cool the flask in an ice-water bath.

-

Addition of HCl: Slowly add concentrated hydrochloric acid (100 mL) to the stirred mixture via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture between 5-10 °C during the addition. Hydrogen chloride gas will evolve.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC-MS or TLC.

-

Workup - Quenching and Phase Separation: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a separatory funnel containing 500 g of crushed ice and 200 mL of water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 75 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with two 100 mL portions of cold water, followed by two 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with one 100 mL portion of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain (chloromethyl)mesitylene as a colorless liquid or low-melting solid.

Caption: Experimental Workflow for (Chloromethyl)mesitylene Synthesis.

Analytical Characterization: A Validating System

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized (chloromethyl)mesitylene and to identify any potential byproducts.

Primary Product: (Chloromethyl)mesitylene

-

IUPAC Name: 2-(Chloromethyl)-1,3,5-trimethylbenzene[2]

-

CAS Number: 1585-16-6[2]

-

Molecular Formula: C₁₀H₁₃Cl[2]

-

Molecular Weight: 168.66 g/mol [2]

-

Appearance: Colorless liquid or low-melting solid (m.p. 36-38 °C).[2]

Expected Analytical Data:

-

¹H NMR (CDCl₃):

-

δ ~6.9 ppm (s, 2H): Aromatic protons.

-

δ ~4.6 ppm (s, 2H): Methylene protons of the -CH₂Cl group.

-

δ ~2.3 ppm (s, 9H): Protons of the three methyl groups on the aromatic ring.

-

-

¹³C NMR (CDCl₃):

-

δ ~138-139 ppm: Quaternary aromatic carbons attached to methyl groups.

-

δ ~135-136 ppm: Quaternary aromatic carbon attached to the chloromethyl group.

-

δ ~129-130 ppm: Aromatic CH carbons.

-

δ ~43-44 ppm: Methylene carbon of the -CH₂Cl group.

-

δ ~20-21 ppm: Methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

~3000-2850 cm⁻¹: C-H stretching of methyl and methylene groups.

-

~1610, 1470 cm⁻¹: C=C stretching of the aromatic ring.

-

~1260 cm⁻¹: C-H in-plane bending.

-

~700-650 cm⁻¹: C-Cl stretching.

-

An ATR-IR spectrum is available in the PubChem database for reference.[2]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 168.[2]

-

A characteristic M+2 peak at m/z = 170 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of one chlorine atom.

-

The base peak is typically observed at m/z = 133, corresponding to the loss of the chlorine atom ([M-Cl]⁺).[2]

-

Potential Byproducts

-

2,4-Bis(chloromethyl)mesitylene:

-

IUPAC Name: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene[3]

-

CAS Number: 1585-17-7[4]

-

¹H NMR (CDCl₃): Will show a single aromatic proton singlet, two distinct chloromethyl singlets, and methyl group signals.

-

MS: Molecular ion at m/z = 216, with a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4).[5]

-

-

Diarylmethane Byproduct:

-

Formation of a diarylmethane derivative can occur if a molecule of the product, (chloromethyl)mesitylene, acts as an electrophile and reacts with another molecule of mesitylene.[1]

-

Characterization: These higher molecular weight compounds will have distinct signals in NMR and MS, notably a methylene bridge signal (~4.0 ppm in ¹H NMR) connecting two mesityl rings.

-

Conclusion

The synthesis of (chloromethyl)mesitylene via the Blanc chloromethylation of mesitylene is a robust and efficient method for accessing this valuable chemical intermediate. Success hinges on a deep understanding of the reaction mechanism, meticulous adherence to safety protocols to mitigate the significant risks associated with carcinogen formation, and precise execution of the experimental procedure. A comprehensive analytical approach is essential for validating the synthesis, ensuring the purity of the final product, and identifying potential byproducts. This guide provides the foundational knowledge and practical details necessary for researchers and professionals to safely and effectively perform this synthesis in a laboratory setting.

References

- PubChem. 2,4,6-Trimethylbenzyl chloride. [Link]

- Organic Syntheses. H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. [Link]

- PubChem. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. [Link]

- Journal of the Chemical Society D. The 13C nuclear magnetic resonance spectra of the complexes [LM(CO)

- NIST. 2,4-Bis(chloromethyl)mesitylene. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts. [Link]

- PubChem. 2,4,6-Trimethylbenzoyl chloride. [Link]

- University of Wisconsin. NMR Chemical Shifts. [Link]

- ResearchGate. Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. [Link]

- Science of Synthesis. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

- SIELC Technologies. This compound. [Link]

- Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

- YouTube.

- ChemWhat. 2,4-BIS(CHLOROMETHYL)MESITYLENE CAS#: 1585-17-7. [Link]

- NIST. 2,4,6-Trimethylbenzoyl chloride. [Link]

- PubMed Central.

- Digital Commons @ University of New Haven. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Google Patents.

- Organic Chemistry Portal.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound | C10H13Cl | CID 74108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | C11H14Cl2 | CID 137095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-BIS(CHLOROMETHYL)MESITYLENE | 1585-17-7 [chemicalbook.com]

- 5. 2,4-BIS(CHLOROMETHYL)MESITYLENE(1585-17-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Chloride (CAS 1585-16-6)

Introduction: Unveiling a Versatile Building Block in Organic Synthesis

2,4,6-Trimethylbenzyl chloride, also known as (chloromethyl)mesitylene, is a sterically hindered organochlorine compound that serves as a crucial intermediate in a multitude of organic syntheses. Its unique structural arrangement, featuring a reactive benzylic chloride moiety flanked by two ortho-methyl groups, imparts a distinct reactivity profile that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its core physical properties, spectral characteristics, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial use.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic protocols. The compound is a white to off-white solid at room temperature, a property that distinguishes it from many other benzyl chlorides which are liquids.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1585-16-6 | [3][4] |

| Molecular Formula | C₁₀H₁₃Cl | [3][4] |

| Molecular Weight | 168.66 g/mol | [3] |

| Appearance | White to off-white solid/crystals | [1][3] |

| Melting Point | 37-41 °C | [1][3][5] |

| Boiling Point | 119 °C at 2.0 kPa | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate. | [4][7] |

Spectral Data: Fingerprinting this compound

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following data represent typical spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons typically appear as a singlet due to the symmetrical substitution pattern of the benzene ring. The benzylic protons also present as a singlet, shifted downfield due to the influence of the adjacent chlorine atom. The methyl protons at the 2, 4, and 6 positions give rise to two distinct singlets, with the ortho-methyl groups being equivalent and the para-methyl group showing a slightly different chemical shift.[8]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. Key peaks include those corresponding to C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching of the benzylic chloride.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak is readily observed, and characteristic fragmentation patterns can aid in structural elucidation.[11]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is most commonly achieved through the chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Synthetic Workflow: Chloromethylation of Mesitylene

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the chloromethylation of mesitylene. Note: This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene and a suitable solvent (e.g., glacial acetic acid).

-

Addition of Reagents: Add paraformaldehyde and a Lewis acid catalyst, such as zinc chloride.

-

Reaction Conditions: While stirring vigorously, bubble anhydrous hydrogen chloride gas through the mixture. The reaction is typically conducted at a controlled temperature, often slightly elevated to facilitate the reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. After drying over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the benzylic chloride functional group. The presence of the electron-donating methyl groups on the aromatic ring enhances the stability of the benzylic carbocation intermediate, making it susceptible to nucleophilic substitution reactions. However, the ortho-methyl groups also introduce significant steric hindrance, which can influence the reaction pathway and rate. It readily participates in SN1 and SN2 reactions, allowing for the introduction of the 2,4,6-trimethylbenzyl group onto a variety of nucleophiles.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable reagent in several areas of chemical research and development.

-

Protecting Group Chemistry: The 2,4,6-trimethylbenzyl group can be used as a protecting group for various functional groups, such as alcohols and carboxylic acids. The steric hindrance provided by the ortho-methyl groups can offer selective protection and deprotection strategies in complex multi-step syntheses.

-

Intermediate in Pharmaceutical Synthesis: This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its ability to introduce a sterically hindered aromatic moiety can be crucial for modulating the pharmacological properties of a drug candidate.

-

Ligand Synthesis: this compound is utilized in the synthesis of specialized ligands for coordination chemistry and catalysis. The bulky 2,4,6-trimethylbenzyl group can influence the steric and electronic properties of the resulting metal complexes.

Safety and Handling: A Researcher's Responsibility

As with all reactive chemical reagents, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazards: This compound is corrosive and can cause severe skin burns and eye damage.[12][13] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes. Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][14] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13][14] If inhaled, move to fresh air and seek medical assistance.[13][14] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[13][14]

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern organic chemist. Its well-defined physical properties, coupled with a predictable yet nuanced reactivity profile, make it an important intermediate in the synthesis of a wide range of chemical entities. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and responsible utilization in research and development.

References

- This compound 98.0+%, TCI America™ | Fisher Scientific. URL

- CAS 1585-16-6: this compound | CymitQuimica. URL

- AB177241 | CAS 1585-16-6 – abcr Gute Chemie. URL

- Safety and Handling of 2,4,6-Trimethylbenzoyl Chloride in Labor

- PRODUCT SPECIFIC

- This compound CAS 1585-16-6 - United St

- 2,4,6-Trimethylbenzoyl chloride 97 938-18-1 - Sigma-Aldrich. URL

- The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. URL

- TCI AMERICA - Spectrum Chemical. URL

- Understanding the Role of 2,4,6-Trimethylbenzoyl Chloride in Modern Chemical Industries. URL

- 2,4,6-Trimethyl Benzyl Chloride (CAS No: 1585-16-6) - Kavya Pharma. URL

- This compound | C10H13Cl | CID 74108 - PubChem. URL

- 2,4,6-trimethylbenzoyl chloride - 938-18-1, C10H11ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. URL

- Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride - PrepChem.com. URL

- 2,4,6-Trimethylbenzoyl chloride | 938-18-1 - ChemicalBook. URL

- This compound | 1585-16-6 | Tokyo Chemical Industry (India) Pvt. Ltd. URL

- SAFETY D

- SAFETY D

- This compound - Stenutz. URL

- This compound 1585-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC). URL

- 2,4,6-Trimethylbenzoyl chloride Eight Chongqing Chemdad Co. URL

- This compound - CymitQuimica. URL

- SAFETY D

- 2,4,6-Trimethylbenzoyl chloride | C10H11ClO | CID 97038 - PubChem. URL

- 1585-16-6 this compound AKSci J66236. URL

- This compound (α 2 -Chloroisodurene) - MDPI. URL

- alpha-2-Chloroisodurene(1585-16-6) 1H NMR spectrum - ChemicalBook. URL

- This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. URL

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. URL

- This compound | CAS 1585-16-6 | SCBT. URL

- 2,4,6-Trimethyl benzyl chloride | CAS#:1585-16-6 | Chemsrc. URL

- CN104829418B - Method for preparing benzyl chloride compound - Google P

- SAFETY D

- Chemical Properties of 2,4,6-Trimethylbenzoyl chloride (CAS 938-18-1) - Cheméo. URL

- CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google P

- 2,4,6-Trimethylbenzoyl chloride, 98+% | Fisher Scientific. URL

Sources

- 1. 2,4,6-Trimethylbenzoyl Chloride | High-Quality Synthesis. [byhydrotalcite.com]

- 2. prepchem.com [prepchem.com]

- 3. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. nbinno.com [nbinno.com]

- 5. 2,4,6-Trimethyl Benzyl Chloride (CAS No: 1585-16-6) - Kavya Pharma [kavyapharma.com]

- 6. This compound | C10H13Cl | CID 74108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. nbinno.com [nbinno.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]

Introduction: The Strategic Value of Sterically Hindered Benzyl Halides

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzyl Chloride via Blanc Chloromethylation

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, building blocks that offer both reactivity and specific steric hindrance are of paramount importance. This compound (also known as mesitylmethyl chloride or α²-chloroisodurene) is a prime example of such a reagent.[1] Its benzene ring, heavily substituted with three methyl groups, provides a rigid, sterically demanding framework. The chloromethyl group (-CH₂Cl) serves as a versatile reactive handle for a wide array of nucleophilic substitution and derivatization reactions.[1][2] This unique combination makes it a valuable intermediate for constructing complex molecular architectures where precise spatial control is critical.

The most direct and established method for synthesizing this compound is the chloromethylation of mesitylene (1,3,5-trimethylbenzene), a classic example of the Blanc reaction.[3][4] This guide provides a comprehensive technical overview of this synthesis, from the underlying reaction mechanism to a detailed experimental protocol, characterization, and critical safety considerations.

The Blanc Chloromethylation: A Mechanistic Deep Dive

The Blanc reaction is a form of electrophilic aromatic substitution that introduces a chloromethyl group onto an aromatic ring.[5][6] The synthesis of this compound from mesitylene is a textbook case, leveraging the high nucleophilicity of the electron-rich mesitylene ring. The reaction typically involves three key components: the aromatic substrate (mesitylene), a formaldehyde source (such as paraformaldehyde or an aqueous formaldehyde solution), and hydrogen chloride, all facilitated by a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[2][3]

The reaction proceeds through several distinct mechanistic steps:

-

Formation of the Electrophile : The reaction is initiated under acidic conditions where the formaldehyde carbonyl is activated by protonation or coordination with the Lewis acid catalyst (ZnCl₂).[3][7] This significantly increases the electrophilicity of the carbonyl carbon. The precise nature of the active electrophile is a subject of discussion but is believed to be a highly reactive species such as a (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or a chlorocarbenium cation (ClCH₂⁺).[3]

-

Electrophilic Attack : The electron-rich π-system of the mesitylene ring acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization and Intermediate Formation : The aromatic ring is regenerated through the loss of a proton, yielding 2,4,6-trimethylbenzyl alcohol as an intermediate.

-

Conversion to the Final Product : In the presence of concentrated hydrochloric acid and the Lewis acid catalyst, the benzylic alcohol is rapidly converted to the final product, this compound, via an Sₙ1 or Sₙ2 type mechanism.[3][7]

A significant challenge in Blanc chloromethylations is the potential for a key side reaction: the formation of diarylmethane byproducts.[8] This occurs when the newly formed and highly reactive benzyl chloride product undergoes a second Friedel-Crafts alkylation with another molecule of mesitylene. Factors that promote this side reaction include higher temperatures and the use of potent Lewis acids like aluminum chloride.[2][8] Careful control of reaction conditions is therefore essential to maximize the yield of the desired monochloromethylated product.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.[9]

Reagents and Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Concentrated Hydrochloric Acid (~37%)

-

Formaldehyde solution (~37% in water) or Paraformaldehyde

-

Toluene

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Reaction flask (e.g., 3-neck round-bottom flask)

-

Stirrer (magnetic or overhead)

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge : Charge the flask with mesitylene (e.g., 4 moles, 486g) and concentrated hydrochloric acid (e.g., 2400 mL of 37% solution).[9] Begin stirring the biphasic mixture.

-

Controlled Addition : While stirring, begin the dropwise addition of a 37% formaldehyde solution (e.g., 4.4 moles, 347.6g) from the dropping funnel.[9] It is crucial to control the addition rate to maintain the reaction temperature between 55-60°C. An external cooling bath (ice-water) may be necessary to manage the exotherm.

-

Reaction Digestion : After the addition is complete, heat the reaction mixture to approximately 75°C and maintain this temperature for several hours.[9] The reaction progress can be monitored by Gas Chromatography (GC) until the consumption of mesitylene plateaus.

-

Workup - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a large separatory funnel. Add toluene to extract the organic product.[9] Separate the lower aqueous layer.

-

Washing : Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ pressure. Finally, wash with brine (saturated NaCl solution).

-

Drying and Solvent Removal : Dry the toluene solution over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexanes) at low temperature to yield the final product as a white to off-white low-melting solid.[10]

Table 1: Key Reaction Parameters

| Parameter | Value | Rationale |

| Mesitylene | 1.0 equivalent | Aromatic Substrate |

| Formaldehyde | 1.1 - 1.2 equivalents | Electrophile Source; slight excess drives reaction.[9] |

| Conc. HCl | Solvent & Reagent | Provides acidic medium and chloride source.[9] |

| Temperature | 55-75°C | Balances reaction rate against side-product formation.[9] |

| Reaction Time | 6-9 hours | Dependent on scale and temperature; monitor by GC.[9] |

| Expected Yield | ~90% | Literature reported yield for this procedure.[9] |

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Physical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1585-16-6 | [11] |

| Molecular Formula | C₁₀H₁₃Cl | [11] |

| Molecular Weight | 168.66 g/mol | [11] |

| Appearance | White to pale yellow, low-melting solid/waxy crystals | [10] |

| Melting Point | 36-42 °C | |

| Boiling Point | 113–115 °C at 11 mmHg | [12] |

| ¹H NMR (CDCl₃) | δ ~6.9 ppm (s, 2H, Ar-H), ~4.6 ppm (s, 2H, -CH₂Cl), ~2.3 ppm (s, 6H, Ar-CH₃), ~2.2 ppm (s, 3H, Ar-CH₃) | [11] |

| ¹³C NMR (CDCl₃) | δ ~138, 136, 132, 129, 42, 21, 19 ppm | [4] |

| IR Spectrum (ATR) | Peaks around 3000 cm⁻¹ (C-H), 1600 cm⁻¹ (C=C aromatic), 1260 cm⁻¹ (CH₂ wag), 700-800 cm⁻¹ (C-Cl) | [11] |

Critical Safety Considerations: A Mandate for Caution

While the Blanc chloromethylation is an effective reaction, it carries significant safety risks that must be managed with stringent protocols.

-

Bis(chloromethyl) ether (BCME) Formation : The most severe hazard associated with this reaction is the potential for the in situ formation of bis(chloromethyl) ether (BCME) from the reaction of formaldehyde and hydrogen chloride.[3][7] BCME is an extremely potent, regulated human carcinogen with no safe level of exposure.[13][14] All operations must be conducted within a certified, high-performance chemical fume hood to prevent any possibility of inhalation.

-

Corrosive Reagents : Concentrated hydrochloric acid is highly corrosive and can cause severe burns upon contact and damage to the respiratory tract if inhaled.[15] Zinc chloride is also corrosive and an irritant.

-

Personal Protective Equipment (PPE) : At a minimum, appropriate PPE includes chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene).

-

Waste Disposal : All reaction waste, including aqueous layers and contaminated materials, must be treated as hazardous and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of mesitylene is a robust and high-yielding procedure that provides access to a valuable, sterically hindered synthetic intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism allows for the optimization of reaction conditions to favor the desired product over diarylmethane impurities. However, the profound safety risks, particularly the potential formation of the carcinogen BCME, cannot be overstated. Strict adherence to safety protocols and the use of appropriate engineering controls are not merely recommended but are absolutely mandatory for any researcher undertaking this synthesis.

References

Sources

- 1. CAS 1585-16-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Blanc Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 9. Synthesis technology for 2, 4, 6-trimethylbenzene acetyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. usbio.net [usbio.net]

- 11. This compound | C10H13Cl | CID 74108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nj.gov [nj.gov]

Reaction mechanism of 2,4,6-trimethylbenzyl alcohol with thionyl chloride

An In-depth Technical Guide: The Reaction Mechanism of 2,4,6-Trimethylbenzyl Alcohol with Thionyl Chloride

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the reaction mechanism between 2,4,6-trimethylbenzyl alcohol (mesityl carbinol) and thionyl chloride (SOCl₂), a fundamental transformation in organic synthesis for converting alcohols to alkyl chlorides. The unique structural features of the substrate—a sterically hindered, primary benzylic alcohol—present a compelling case study in competing nucleophilic substitution pathways. This document will dissect the mechanistic nuances, explain the causality behind experimental choices, and provide actionable protocols for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Chlorination

The conversion of alcohols to alkyl chlorides is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a versatile halide leaving group. Thionyl chloride is often the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases that can be easily removed, driving the reaction to completion[1][2].

The substrate, 2,4,6-trimethylbenzyl alcohol, introduces two critical factors that dictate the reaction's mechanistic pathway:

-

Benzylic Position: The hydroxyl group is attached to a carbon adjacent to an aromatic ring. This position is known to stabilize carbocation intermediates through resonance, strongly favoring an Sɴ1-type mechanism.

-

Steric Hindrance: The presence of two methyl groups at the ortho positions of the benzene ring creates significant steric congestion around the reaction center. This bulkiness severely impedes the backside attack required for a traditional Sɴ2 mechanism[3][4].

Understanding the interplay of these electronic and steric effects is paramount to predicting the reaction outcome and optimizing conditions.

The Core Reaction Mechanism: A Tale of Carbocation Stability

The reaction of 2,4,6-trimethylbenzyl alcohol with thionyl chloride does not follow a simple, single pathway. It is dominated by the formation of a stabilized carbocation intermediate, characteristic of an Sɴ1 (Substitution Nucleophilic Unimolecular) or Sɴi (Substitution Nucleophilic internal) mechanism. A pure Sɴ2 pathway is considered highly improbable due to steric hindrance.

Step 1: Activation of the Hydroxyl Group

The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This step converts the poor -OH leaving group into a much more reactive alkyl chlorosulfite intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of 2,4,6-trimethylbenzyl alcohol attacks the sulfur atom of SOCl₂.

-

Formation of Alkyl Chlorosulfite: This attack displaces a chloride ion (Cl⁻) and, following deprotonation by a weak base (such as the released Cl⁻ or an added base like pyridine), yields an alkyl chlorosulfite ester (ROSOCl)[3][5][6]. This intermediate is the critical branch point for the subsequent substitution.

Step 2: The Sɴ1-Dominated Pathway

Given the substrate's structure, the subsequent conversion to the alkyl chloride is dictated by the stability of the potential 2,4,6-trimethylbenzyl carbocation.

-

Heterolytic Cleavage: The C-O bond of the alkyl chlorosulfite breaks, with the leaving group departing as the chlorosulfite anion ([SO₂Cl]⁻). This is the rate-determining step and results in the formation of a planar 2,4,6-trimethylbenzyl carbocation.

-

Resonance Stabilization: This carbocation is exceptionally stable. The positive charge is delocalized across the benzylic carbon and into the aromatic ring via resonance, with significant contributions from the ortho and para positions. The inductive, electron-donating effect of the three methyl groups further enhances this stability[4].

-

Nucleophilic Attack: A chloride ion (which can originate from the decomposition of the chlorosulfite anion into SO₂ and Cl⁻) acts as a nucleophile and attacks the electrophilic carbocation to form the final product, 2,4,6-trimethylbenzyl chloride[7].

This Sɴ1 pathway is strongly favored over an Sɴ2 alternative because the steric shield provided by the two ortho-methyl groups prevents any feasible backside attack on the benzylic carbon.

The Sɴi (Internal Return) Consideration

In the absence of a base like pyridine and in non-polar solvents, an Sɴi mechanism is often proposed[6][8]. In this scenario, the alkyl chlorosulfite intermediate collapses into an "intimate ion pair," where the carbocation and the [SO₂Cl]⁻ anion are held closely together in a solvent cage[6][9]. The chloride is then delivered from the same face from which the leaving group departed, leading to retention of configuration[6][10]. For an achiral substrate like 2,4,6-trimethylbenzyl alcohol, the stereochemical outcome is irrelevant, but the concept of an intimate ion pair highlights that a completely "free" carbocation may not always be formed. However, the overwhelming stability of the benzylic cation in this specific case suggests a mechanism with strong Sɴ1 character is the most accurate description.

The Role of Pyridine

Pyridine is frequently added to thionyl chloride chlorinations. Its primary roles are:

-

Acid Scavenger: It neutralizes the HCl gas produced during the reaction, preventing potential acid-catalyzed side reactions[11][12].

-

Mechanism Modulation: In reactions with chiral secondary alcohols, pyridine reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt. The displaced chloride ion then acts as an external nucleophile, forcing a classic Sɴ2 reaction with inversion of configuration[6][13].

However, in the case of 2,4,6-trimethylbenzyl alcohol, the steric hindrance is so profound that even with pyridine, the Sɴ2 pathway remains inaccessible. Therefore, the mechanism continues to proceed via the Sɴ1 pathway, with pyridine's main contribution being the neutralization of HCl.

Mechanistic and Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the key mechanistic steps and experimental workflow.

Caption: Overall conversion of 2,4,6-trimethylbenzyl alcohol to its chloride.

Caption: The dominant Sɴ1 mechanistic pathway.

Caption: A generalized experimental workflow for the chlorination reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity.

Materials & Reagents:

| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,4,6-Trimethylbenzyl alcohol | 150.22 | 10.0 | 1.50 g |

| Thionyl Chloride (SOCl₂) | 118.97 | 12.0 | 0.88 mL |

| Dichloromethane (DCM) | - | - | 20 mL |

| Pyridine (optional) | 79.10 | 12.0 | 0.97 mL |

| Saturated NaHCO₃ solution | - | - | 2 x 15 mL |

| Brine | - | - | 15 mL |

| Anhydrous Na₂SO₄ | - | - | ~2 g |

Procedure:

-

Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4,6-trimethylbenzyl alcohol (1.50 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add thionyl chloride (0.88 mL, 12.0 mmol) dropwise to the stirred solution over 10 minutes. Safety Note: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood. If using pyridine, it should be added before the thionyl chloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of ice-water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and 15 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield a white solid or colorless liquid[4][7].

Conclusion and Field-Proven Insights

The reaction of 2,4,6-trimethylbenzyl alcohol with thionyl chloride is a classic example of how substrate electronics and sterics dictate a reaction's outcome. The combination of a resonance-stabilizing benzylic position and severe steric hindrance from ortho-substituents makes an Sɴ1-type mechanism the overwhelmingly dominant pathway. While Sɴ2 and Sɴi mechanisms are critical concepts in the broader context of alcohol chlorination, they are effectively suppressed in this specific, sterically demanding system. For professionals in drug development, understanding these nuances allows for the rational design of synthetic routes, avoiding unwanted side reactions and ensuring predictable outcomes when working with complex, sterically hindered molecules.

References

- 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (2019).

- Alcohol + SOCl2 - ReactionWeb.io. (2025).

- Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Master Organic Chemistry.

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.

- Reaction of alcohols with thionyl chloride. (2018). YouTube.

- Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? (2017). Chemistry Stack Exchange.

- SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (n.d.). Chemistry Steps.

- SNi - Wikipedia. (n.d.).

- In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? (2017). Quora.

- Barclay, L. R. C., et al. (1968). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry.

- 224 - Thionyl Chloride Reaction on Alcohol: S. (n.d.).

- Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? (n.d.). Yufeng.

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [es.yufenggp.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SNi - Wikipedia [en.wikipedia.org]

- 7. CAS 1585-16-6: this compound | CymitQuimica [cymitquimica.com]

- 8. orgosolver.com [orgosolver.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. careerendeavour.com [careerendeavour.com]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2,4,6-Trimethylbenzyl Chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2,4,6-trimethylbenzyl chloride, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. From its fundamental chemical identity to its practical application in complex molecular syntheses, this document serves as a technical resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound commonly known as this compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-(chloromethyl)-1,3,5-trimethylbenzene [1]. This name precisely describes the molecular structure: a benzene ring substituted with a chloromethyl group at position 1, and three methyl groups at positions 2, 4, and 6.

In scientific literature and commercial catalogs, this compound is also referred to by a variety of synonyms. A thorough understanding of these common names is essential for effective literature searches and procurement.

Common Synonyms: [2]

-

(Chloromethyl)mesitylene

-

1-(Chloromethyl)-2,4,6-trimethylbenzene

-

Mesitylmethyl chloride

-

α-Chloroisodurene

-

2,4,6-Trimethylbenzyl choride (common misspelling)

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 1585-16-6 | |

| Molecular Formula | C₁₀H₁₃Cl | |

| Molecular Weight | 168.66 g/mol | |

| Appearance | White to almost white powder or lump | |

| Melting Point | 36.0 to 42.0 °C | |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of this compound: A Laboratory-Scale Protocol

The most common and efficient method for the laboratory synthesis of this compound is the chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring. The following protocol is a self-validating system, designed to ensure a high yield of the desired product with careful control of reaction parameters.

Reaction Principle

The chloromethylation of mesitylene involves the reaction of mesitylene with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a highly electrophilic hydroxymethyl cation or a related species, which then attacks the electron-rich mesitylene ring.

Experimental Protocol

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Initial Charge: Charge the flask with mesitylene (e.g., 0.5 mol) and anhydrous dichloromethane (200 mL).

-

Catalyst Addition: Carefully add anhydrous zinc chloride (e.g., 0.1 mol) to the stirred solution.

-

Reagent Preparation: In a separate beaker, prepare a slurry of paraformaldehyde (e.g., 0.6 mol) in concentrated hydrochloric acid (60 mL).

-

Addition of Reagents: Cool the reaction flask in an ice bath. Slowly add the paraformaldehyde-hydrochloric acid slurry to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane to yield pure this compound.

Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. Due to the primary nature of the benzylic carbon, this reaction predominantly proceeds through an S(_N)2 mechanism .

The S(_N)2 Reaction Pathway

The S(N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (chloride).[2]

The rate of the S(_N)2 reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and steric hindrance around the reaction center. The presence of the two ortho-methyl groups in this compound introduces significant steric hindrance, which can slow down the rate of S(_N)2 reactions compared to unsubstituted benzyl chloride.[3][4] However, the benzylic position is inherently activated towards nucleophilic substitution due to the stabilization of the transition state by the adjacent aromatic ring.

Applications in Drug Development and Organic Synthesis

The 2,4,6-trimethylbenzyl moiety is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its unique steric and electronic properties can be leveraged to achieve specific synthetic outcomes.

Intermediate in Pharmaceutical Synthesis

While direct incorporation of the this compound into a final drug product is less common, the 2,4,6-trimethylphenyl (mesityl) group is found in several pharmacologically active compounds. For instance, the synthesis of certain N-heterocyclic carbene (NHC) precursors, which are important ligands in catalysis for drug synthesis, utilizes mesityl-containing starting materials.[5] The synthesis of some phthalazine derivatives, a class of compounds with a wide range of biological activities including antimicrobial and anticancer properties, has been shown to incorporate the 2,4,6-trimethylphenyl group.

Use as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is achieved through the use of protecting groups. The 2,4,6-trimethylbenzyl group can be used as a protecting group for alcohols and amines.

The introduction of the 2,4,6-trimethylbenzyl protecting group is typically achieved by reacting the alcohol or amine with this compound in the presence of a base.

Advantages of the 2,4,6-Trimethylbenzyl Protecting Group:

-

Steric Bulk: The significant steric hindrance provided by the three methyl groups can offer enhanced stability to the protected functional group under a variety of reaction conditions.

-

Orthogonal Deprotection: The cleavage of benzyl-type protecting groups is often achieved through hydrogenolysis (catalytic hydrogenation), which is a mild and selective method that does not affect many other functional groups. This allows for an orthogonal deprotection strategy in the presence of other protecting groups that are sensitive to acidic or basic conditions.

Cleavage of the 2,4,6-Trimethylbenzyl Protecting Group:

The removal of the 2,4,6-trimethylbenzyl group is typically accomplished by catalytic hydrogenolysis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush immediately with copious amounts of water and seek medical attention. Do not breathe dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong oxidizing agents. Keep containers tightly closed to prevent exposure to moisture.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of reactivity and steric properties makes it a useful tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its chemical identity, synthesis, reactivity, and safe handling practices is essential for its effective and responsible use in the laboratory.

References

- Master Organic Chemistry. The SN2 Reaction Mechanism. Published July 4, 2012.

- Chemistry LibreTexts. 11.2: The SN2 Reaction. Updated March 17, 2024.

- Wikipedia. SN2 reaction.

- BYJU'S. SN2 Reaction Mechanism.

- Google Patents. Chloromethylation process. US3723548A.

- Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. Updated May 24, 2021.

- Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Updated June 5, 2019.

- Organic Chemistry Portal. Protecting Groups.

- Wikipedia. Protecting group.

- University of Windsor. Alcohol Protecting Groups.

- ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Published August 6, 2025.

- ResearchGate. Chloromethylation of Aromatic Compounds.

- PubChem. This compound.

Sources

Steric hindrance effects in 2,4,6-Trimethylbenzyl chloride

<_ 2_0_1_3_3_6_0_4_1_5_2_3_2_0>$ a an in-depth technical guide or whitepaper on the core of . I will structure this guide with full editorial control, ensuring it is scientifically accurate and logically organized. The content will be grounded in expertise, trustworthiness, and authoritative references, including in-text citations and a complete reference list with verifiable URLs. I will incorporate tables for quantitative data, detailed step-by-step experimental protocols, and mandatory Graphviz diagrams for visualizing pathways and workflows, all adhering to the specified formatting and color-contrast rules.

An In-depth Technical Guide to the Steric Hindrance Effects in 2,4,6-Trimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sterically hindered aromatic compound, serves as a compelling case study for understanding the profound influence of steric effects on chemical reactivity and reaction mechanisms. The presence of three methyl groups in ortho and para positions to the chloromethyl group creates a unique steric and electronic environment that significantly alters its behavior in nucleophilic substitution reactions. This guide provides a comprehensive technical analysis of these effects, offering insights into reaction kinetics, mechanistic pathways, and synthetic applications relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Principle of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the reactivity of a molecule.[1] It arises from the repulsive forces between electron clouds of non-bonded atoms that are in close proximity.[1] This phenomenon can dictate the feasibility of a chemical reaction, influence its rate, and determine the stereochemical outcome. In essence, bulky atomic groups can physically obstruct the approach of a reactant to a reaction center, thereby slowing down or even preventing a reaction from occurring.[1][2]

The Molecular Architecture of this compound

This compound, also known as (chloromethyl)mesitylene, possesses a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a chloromethyl group at the 1 position.[3] The two ortho-methyl groups play a crucial role in creating a sterically congested environment around the benzylic carbon. This steric crowding forces the chloromethyl group to adopt an orientation where the C-Cl bond is nearly perpendicular to the plane of the benzene ring.[4]

Caption: Molecular structure of this compound.

Influence on Nucleophilic Substitution Reactions

The steric hindrance in this compound dramatically influences its behavior in nucleophilic substitution reactions, causing a shift from the S(_N)2 mechanism, typical for primary benzylic halides, to the S(_N)1 mechanism.[5][6][7]

Suppression of the S(_N)2 Pathway